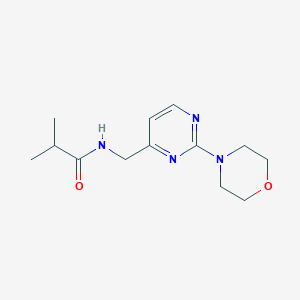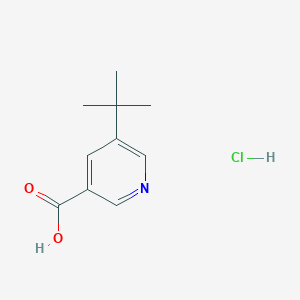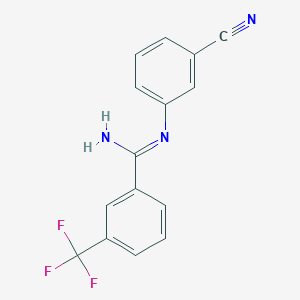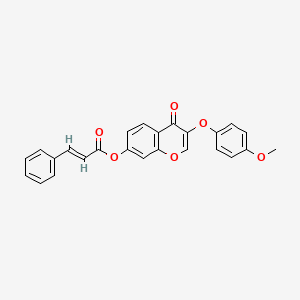
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anti-Inflammatory Agents
Morpholinopyrimidine derivatives, including the compound , have been found to have significant anti-inflammatory properties . They have been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations in macrophage cells stimulated by lipopolysaccharides (LPS). The compounds also dramatically reduced inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) mRNA expression .
Inhibition of Inflammatory Response
The same compounds have been found to decrease the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . This suggests that these compounds could be used as a novel therapeutic strategy for inflammation-associated disorders.
Strong Affinity for Active Sites
Molecular docking studies have shown that these compounds have a strong affinity for the iNOS and COX-2 active sites and form hydrophobic interactions with them . This further supports their potential use in treating inflammation-associated disorders.
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives, which can then be assessed for their biological activity . For example, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) are two of the most active compounds synthesized .
Crystal Structure Analysis
The compound can be used in crystal structure analysis . The bond lengths of C13–O2 and C11–N2 in the generated Schiff base indicate that it exists in its tautomeric form, which is a common phenomenon in the case of some salicylaldimines .
Potential Cancer Therapeutic Agents
Multidentate salen type salicylaldimine Schiff bases, which can be derived from the compound, have attracted attention in making complexes of transition and post-transition metals with different nuclearity . Some of these metal complexes have been demonstrated as potential cancer therapeutic agents .
作用機序
Target of Action
The primary targets of the compound N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a molecule that acts as a signaling molecule and can initiate the inflammatory response. COX-2, on the other hand, is an enzyme that catalyzes the production of prostaglandins, another group of signaling molecules that mediate inflammation .
Mode of Action
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide interacts with its targets iNOS and COX-2 by inhibiting their activity . This inhibition results in a decrease in the production of NO and prostaglandins, thereby reducing the inflammatory response . Molecular docking studies have shown that the compound has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them .
Biochemical Pathways
The compound N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide affects the biochemical pathways involving iNOS and COX-2 . By inhibiting these enzymes, the compound disrupts the production of NO and prostaglandins, key mediators of inflammation. This disruption can lead to a decrease in inflammation and the symptoms associated with it .
Result of Action
As a result of its action on iNOS and COX-2, N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide can inhibit the production of NO at non-cytotoxic concentrations . It also dramatically reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
特性
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-10(2)12(18)15-9-11-3-4-14-13(16-11)17-5-7-19-8-6-17/h3-4,10H,5-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUDHZJKWXLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)


![(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548424.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)
![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)
![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)



![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)
![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)